![molecular formula C22H15BrFNO B11538255 (2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11538255.png)
(2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE is a synthetic organic molecule characterized by the presence of bromine, fluorine, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with 4-aminobenzaldehyde under basic conditions to form the intermediate Schiff base.
Aldol Condensation: The intermediate Schiff base is then subjected to aldol condensation with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: It is explored for its use in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis:
Wirkmechanismus
The mechanism of action of (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-1-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE
- (2E)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE
Uniqueness
The presence of bromine and fluorine atoms in (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE imparts unique chemical and physical properties, such as increased reactivity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C22H15BrFNO |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
(E)-1-[4-[(4-bromophenyl)methylideneamino]phenyl]-3-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H15BrFNO/c23-19-8-1-17(2-9-19)15-25-21-12-6-18(7-13-21)22(26)14-5-16-3-10-20(24)11-4-16/h1-15H/b14-5+,25-15? |
InChI-Schlüssel |
AMKBWIFLWCJTRQ-CTTWKOHPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


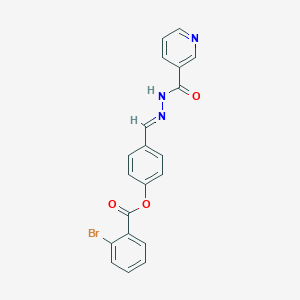
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538174.png)
![(2R,3R,10bS)-2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11538175.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide](/img/structure/B11538176.png)
![4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine](/img/structure/B11538190.png)
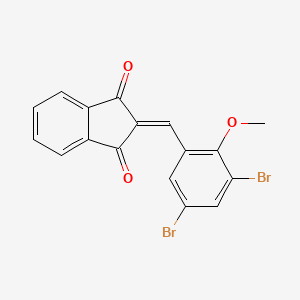
![3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one](/img/structure/B11538199.png)
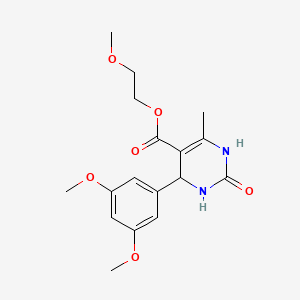
![N-[(4Z)-1-(2-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]-3-methylaniline](/img/structure/B11538218.png)
![6'-amino-5-fluoro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11538220.png)
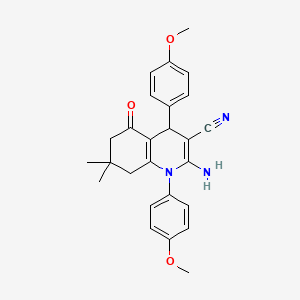
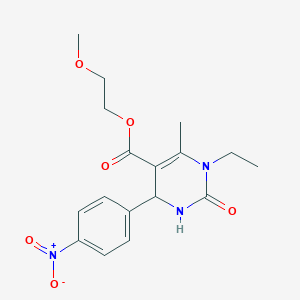
![4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11538238.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538245.png)
